2-(4-Chlorobutyl)oxirane

Catalog No.
S13686710
CAS No.
81724-56-3
M.F
C6H11ClO
M. Wt
134.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorobutyl)oxirane

CAS Number

81724-56-3

Product Name

2-(4-Chlorobutyl)oxirane

IUPAC Name

2-(4-chlorobutyl)oxirane

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

InChI

InChI=1S/C6H11ClO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2

InChI Key

VOUIEAZSNLLDLK-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCCl

2-(4-Chlorobutyl)oxirane is an organic compound with the molecular formula C6H11ClOC_6H_{11}ClO. It belongs to the epoxide family, characterized by a three-membered ring structure containing an oxygen atom. The presence of a chlorine atom at the 4-position of the butyl chain contributes to its reactivity, making it a valuable intermediate in organic synthesis. Epoxides are known for their strained ring structure, which imparts high reactivity, allowing them to participate in various

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions and can yield products like 4-hydroxybutyl derivatives.
  • Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds. Both acidic and basic conditions can facilitate this process .
  • Hydrolysis: In biological systems, epoxides can interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form diols. This reaction is significant in the metabolism of epoxide-containing compounds.

The biological activity of 2-(4-Chlorobutyl)oxirane is linked to its ability to interact with various biological macromolecules. The compound can act as a reactive intermediate that modifies proteins and nucleic acids through electrophilic attack due to the strain in the epoxide ring. Such interactions may lead to toxic effects or serve as precursors for biologically active compounds. Understanding these interactions is crucial for assessing its safety and potential therapeutic applications .

The synthesis of 2-(4-Chlorobutyl)oxirane can be achieved through several methods:

  • Epoxidation of Halohydrins: One common synthetic route involves the reaction of 4-chlorobutanol with an epoxidizing agent such as sodium hydroxide and hydrogen peroxide. This method typically proceeds under mild conditions, converting the hydroxyl group into an epoxide ring.
  • Industrial Production: On an industrial scale, epoxides are often produced using peracids or peroxides as oxidizing agents. This process is optimized for high yield and purity, with careful control over reaction parameters like temperature and pressure .

2-(4-Chlorobutyl)oxirane has several applications in organic synthesis and materials science:

  • Intermediate in Organic Synthesis: Due to its reactivity, it serves as a versatile intermediate for synthesizing various functionalized organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Production: The compound can be used in the production of polymers with specific properties, such as elastomers or coatings, leveraging its reactive nature to form cross-linked structures .

Studies on the interaction of 2-(4-Chlorobutyl)oxirane with biological systems indicate that it can undergo metabolic activation leading to potentially harmful effects. Research has shown that epoxides can react with nucleophiles in biological systems, influencing cellular processes and potentially leading to toxicity. The specificity of these interactions depends on various factors such as concentration and presence of competing nucleophiles .

Several compounds share structural similarities with 2-(4-Chlorobutyl)oxirane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(4-Bromobutyl)oxiraneSimilar structure but contains bromine instead of chlorineHigher reactivity due to bromine's leaving group ability
1,2-EpoxybutaneAn epoxide without halogen substituentsLacks additional functionalization options
2-(4-Iodobutyl)oxiraneContains iodine instead of chlorinePotentially different reactivity patterns due to iodine's larger size
2-(3-Chloropropyl)oxiraneSimilar epoxide structure but different alkyl chainMay exhibit different reactivity profiles

The uniqueness of 2-(4-Chlorobutyl)oxirane lies in its chlorine substituent, which enables specific nucleophilic substitution reactions that may not occur with other halogenated analogs. This makes it a versatile compound for further functionalization in organic synthesis.

2-(4-Chlorobutyl)oxirane is systematically named according to IUPAC guidelines as 2-(4-chlorobutyl)oxirane, reflecting its epoxide (oxirane) ring bonded to a four-carbon alkyl chain with a chlorine atom at the terminal position. Alternative nomenclature includes 4-chloro-1,2-epoxybutane, emphasizing the epoxy group's position relative to the chlorine substituent.

The compound's molecular structure ($$ \text{C}6\text{H}{11}\text{ClO} $$) consists of a three-membered epoxide ring fused to a chlorinated butyl chain. Key structural parameters include:

PropertyValueSource
Molecular Weight134.60 g/mol
CAS Registry Number81724-56-3
Boiling PointNot reported
Storage Conditions2–8°C under inert atmosphere

The chlorine atom at the butyl chain’s fourth carbon introduces polarity, influencing solubility in organic solvents such as dichloromethane and tetrahydrofuran. The epoxide ring’s strain ($$ \sim 27 \text{ kcal/mol} $$) drives its reactivity, enabling participation in nucleophilic ring-opening reactions.

Historical Context and Discovery

Epoxides gained prominence in the early 20th century following the development of the Prilezhaev epoxidation (1909), which utilized peracids to oxidize alkenes. While 2-(4-Chlorobutyl)oxirane’s specific discovery remains undocumented, its synthesis likely emerged from mid-20th-century efforts to functionalize epoxides with halogenated side chains for industrial applications.

Early synthetic routes involved:

  • Epoxidation of 4-Chloro-1-butene: Treatment with meta-chloroperbenzoic acid (mCPBA) yields the epoxide while preserving the chlorine substituent.
  • Nucleophilic Halogen Exchange: Reacting 2-(4-Bromobutyl)oxirane with chloride ions under SN2 conditions replaces bromine with chlorine.

Industrial production scales these methods using continuous-flow reactors to enhance safety and yield, given the compound’s thermal sensitivity.

Significance in Organic Chemistry Research

2-(4-Chlorobutyl)oxirane’s dual functionality makes it invaluable for:

  • Polymer Chemistry: As a cross-linking agent in epoxy resins, enhancing mechanical strength and thermal stability.
  • Pharmaceutical Intermediates: Serving as a precursor to β-blockers and antifungal agents via regioselective ring-opening reactions.
  • Materials Science: Modifying surface properties of coatings through epoxide-thiol click chemistry.

Comparative studies with analogs like 2-(4-Bromobutyl)oxirane highlight its balanced reactivity: the chlorine atom provides moderate electronegativity without excessive leaving-group aptitude, reducing unintended side reactions.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

134.0498427 g/mol

Monoisotopic Mass

134.0498427 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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